molecular formula C10H13N3O2 B13210702 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde

2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde

Cat. No.: B13210702
M. Wt: 207.23 g/mol
InChI Key: PIWDJUIUMDVRKZ-UHFFFAOYSA-N
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Description

2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a methyl(oxolan-3-yl)amino group and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with appropriate amines and aldehydes. One common method includes the use of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde as a starting material, which undergoes nucleophilic substitution reactions with methyl(oxolan-3-yl)amine under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential pharmacophore in drug development due to its structural similarity to biologically active pyrimidine derivatives.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The pyrimidine ring and the aldehyde group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-3-yl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-[methyl(oxolan-3-yl)amino]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3O2/c1-13(9-2-3-15-7-9)10-11-4-8(6-14)5-12-10/h4-6,9H,2-3,7H2,1H3

InChI Key

PIWDJUIUMDVRKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOC1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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